Dehydroabiethylamine
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Overview
Description
Preparation Methods
Dehydroabiethylamine can be synthesized through various chemical routes. One common method involves the hydrogenation of abietic acid to produce dehydroabietic acid, which is then converted to leelamine through reductive amination . Industrial production methods typically involve large-scale hydrogenation and amination processes to ensure high yield and purity .
Chemical Reactions Analysis
Dehydroabiethylamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert leelamine to its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common reagents used in these reactions include hydrogen gas for hydrogenation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of leelamine .
Scientific Research Applications
Chemistry: Dehydroabiethylamine is used as a chiral resolving agent for carboxylic acids.
Medicine: This compound has demonstrated anti-tumor activity in various cancer cell lines, including melanoma and prostate cancer It inhibits key signaling pathways such as PI3K, MAPK, and STAT3, leading to reduced cell proliferation and increased apoptosis.
Mechanism of Action
Dehydroabiethylamine exerts its effects by disrupting intracellular cholesterol transport. It accumulates in lysosomes, leading to the inhibition of cholesterol export and subsequent disruption of cellular processes . This mechanism results in decreased cellular proliferation, increased apoptosis, and reduced tumor vascularization . This compound targets multiple key signaling pathways, including PI3K, MAPK, and STAT3, making it a promising agent for cancer treatment .
Comparison with Similar Compounds
Dehydroabiethylamine is structurally similar to abietic acid, another diterpene compound. Both compounds share a similar core structure, but leelamine has an amino group that confers its unique lysosomotropic property . This property allows leelamine to accumulate in lysosomes and disrupt cholesterol transport, a feature not shared by abietic acid . Other similar compounds include various diterpene amines and their derivatives, which may have different biological activities and mechanisms of action .
This compound’s unique ability to target multiple signaling pathways and disrupt cholesterol transport sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H31N |
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Molecular Weight |
285.5 g/mol |
IUPAC Name |
[(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine |
InChI |
InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18?,19-,20+/m0/s1 |
InChI Key |
JVVXZOOGOGPDRZ-NRRUETGQSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@](C3CC2)(C)CN)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C |
Synonyms |
dehydroabietylamine leelamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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